Product packaging for 3-((3-Pyridylmethyl)amino)propanol(Cat. No.:CAS No. 6951-00-4)

3-((3-Pyridylmethyl)amino)propanol

Cat. No.: B1605420
CAS No.: 6951-00-4
M. Wt: 166.22 g/mol
InChI Key: DKSQDSSMOUQQRK-UHFFFAOYSA-N
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Description

3-((3-Pyridylmethyl)amino)propanol is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . Its CAS registry number is 6951-00-4 . This compound is a pyridine derivative featuring an amino propanol chain, which may contribute to its physicochemical properties, including a calculated LogP of -0.128, suggesting high hydrophilicity . The structural similarity to other amino alcohols indicates potential for use as a building block or intermediate in organic synthesis and pharmaceutical research. One documented application of this compound is in analytical chemistry, where it can be analyzed using reverse-phase (RP) HPLC methods. A suitable method involves a mobile phase of acetonitrile, water, and phosphoric acid, which can be modified to use formic acid for mass spectrometry (MS) compatible applications . This makes it relevant for researchers developing analytical methods, conducting pharmacokinetic studies, or working on the isolation of impurities in preparative separations . This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B1605420 3-((3-Pyridylmethyl)amino)propanol CAS No. 6951-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propan-1-ol
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InChI

InChI=1S/C9H14N2O/c12-6-2-5-11-8-9-3-1-4-10-7-9/h1,3-4,7,11-12H,2,5-6,8H2
Source PubChem
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InChI Key

DKSQDSSMOUQQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID50219746
Record name 3-((3-Pyridylmethyl)amino)propanol
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Molecular Weight

166.22 g/mol
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CAS No.

6951-00-4
Record name 3-[(3-Pyridinylmethyl)amino]-1-propanol
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Record name 3-((3-Pyridylmethyl)amino)propanol
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Record name 3-[(3-pyridylmethyl)amino]propanol
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Synthetic Methodologies and Derivatization Strategies for 3 3 Pyridylmethyl Amino Propanol

Synthesis of Analogues and Derivatives of 3-((3-Pyridylmethyl)amino)propanol

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. These modifications can be targeted at the pyridine (B92270) ring, the secondary amine, or the primary hydroxyl group.

Introducing substituents onto the pyridine ring allows for the systematic tuning of the molecule's electronic and steric properties. The most straightforward approach to achieve this is by starting the synthesis with an already substituted pyridine derivative. For instance, using a substituted 3-pyridinecarboxaldehyde (B140518) in a reductive amination reaction with 3-aminopropanol directly yields an analogue with the desired substitution pattern on the pyridine ring. A search of available starting materials shows that pyridine aldehydes with bromo, chloro, or methyl groups are commercially available, providing a direct route to these derivatives. nih.gov

Table 4: Synthesis of Pyridine-Modified Analogues via Reductive Amination

Substituted Aldehyde Amine Resulting Analogue
5-Bromo-3-pyridinecarboxaldehyde 3-Aminopropanol 3-((5-Bromo-3-pyridylmethyl)amino)propanol
2-Chloro-3-pyridinecarboxaldehyde 3-Aminopropanol 3-((2-Chloro-3-pyridylmethyl)amino)propanol

The secondary amine and primary hydroxyl groups are reactive functional handles that can be readily modified post-synthesis.

Amino Group Functionalization: The secondary amine can undergo a variety of reactions. Acylation with acyl chlorides or anhydrides in the presence of a base yields amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. Further alkylation is also possible, leading to the formation of a tertiary amine, though conditions must be carefully controlled.

Hydroxyl Group Functionalization: The primary alcohol can be converted into a range of other functional groups. Esterification with a carboxylic acid (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride, produces esters. The hydroxyl group can also be transformed into an ether via reactions such as the Williamson ether synthesis, or it can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Table 5: Derivatization Reactions at Amino and Hydroxyl Groups

Functional Group Reaction Type Reagent Example Resulting Functional Group
Amino (-NH-) Acylation Acetyl chloride Amide (-N(C=O)CH₃-)
Amino (-NH-) Sulfonylation Tosyl chloride Sulfonamide (-N(SO₂Tol)-)
Amino (-NH-) Alkylation Methyl iodide Tertiary Amine (-N(CH₃)-)
Hydroxyl (-OH) Esterification Acetic anhydride Ester (-O(C=O)CH₃)

Chiral Synthesis and Stereoselective Approaches

As this compound is achiral, chiral synthesis is not directly applicable. However, the principles of stereoselective synthesis are highly relevant for creating chiral derivatives of N-substituted aminopropanols, which are significant in pharmaceutical chemistry. d-nb.infogoogle.com The introduction of a chiral center, for instance at the carbon bearing the hydroxyl group or on the alkyl chain, would necessitate stereoselective methods to obtain a single enantiomer.

General strategies for achieving stereoselectivity in the synthesis of analogous chiral amino alcohols often fall into several categories:

Substrate Diastereocontrol : This approach utilizes a chiral starting material where the existing stereocenter directs the formation of a new one. For example, the reaction of a chiral imine, such as one derived from a chiral amine or aldehyde, can lead to a diastereoselective outcome. nih.gov

Chiral Auxiliaries : A temporary chiral group is attached to the substrate to guide the stereoselective reaction, and is subsequently removed. N-tert-butanesulfinyl imines are commonly used for the diastereoselective synthesis of vicinal amino alcohols. nih.gov

Chiral Catalysis : An external chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, is used in substoichiometric amounts to control the stereochemical outcome of the reaction. nih.gov This is a highly efficient method for producing enantioenriched products.

Enzymatic Methods : Biocatalysts like enzymes (e.g., transaminases, alcohol dehydrogenases) can offer exceptional levels of stereo- and regioselectivity under mild reaction conditions, making them valuable for synthesizing optically pure amino alcohols. d-nb.inforesearchgate.net

These established methodologies could be adapted to produce chiral derivatives of this compound, should a synthetic target require it.

Strategy Description Key Features Representative Example
Substrate Diastereocontrol An existing stereocenter in a reactant directs the stereochemical outcome of the reaction.Relies on the inherent chirality of the starting material.Allylation of a chiral N-tert-butanesulfinyl imine. nih.gov
Chiral Auxiliaries A removable chiral group is attached to the substrate to control stereoselectivity.Auxiliary is cleaved after the key stereocenter-forming step.Use of Evans oxazolidinone auxiliaries in alkylation reactions.
Chiral Catalysis A small amount of a chiral catalyst creates a chiral environment for the reaction.High efficiency; a small amount of catalyst can produce a large amount of chiral product.Asymmetric hydrogenation of ketones using a Ru-BINAP catalyst. nih.gov
Enzymatic Resolution/Reaction Enzymes are used to selectively react with one enantiomer or to produce one enantiomer.High enantioselectivity (often >99% ee) and mild reaction conditions.Transaminase-catalyzed synthesis of phenylpropanolamines. d-nb.info

This compound as a Synthetic Building Block

The structure of this compound, which combines a nucleophilic secondary amine, a primary alcohol, and a metal-coordinating pyridine ring, makes it a versatile synthetic building block. chemimpex.comchemicalbook.com The nitrogen of the pyridine ring, the secondary amine nitrogen, and the hydroxyl oxygen can act as N,N',O-tridentate ligands for various metal ions. Pyridinyl alcohols and related structures are well-known for their ability to form stable complexes with transition metals, which is a key feature in coordination chemistry and catalysis. mdpi.comresearchgate.net

Incorporation into Macrocyclic Ligands

Macrocycles are large ring structures that are central to host-guest chemistry, catalysis, and drug design. The defined structure of this compound makes it an excellent candidate for incorporation into macrocyclic architectures. The two nitrogen atoms and the oxygen atom can serve as donor sites for metal ions, which can act as templates to guide the macrocyclization reaction, a common strategy that favors the formation of the desired cyclic product over polymerization. nih.gov

Synthesis of macrocycles containing similar pyridyl and amino alcohol fragments often involves [2+2] Schiff base condensation between a dialdehyde and a diamine or amide bond formation between a diacid chloride and a diamine. nih.govmdpi.com For this compound, the secondary amine could be reacted with a dicarboxylic acid chloride, and the terminal hydroxyl group could be derivatized to participate in a subsequent ring-closing reaction, such as an etherification or another amide coupling. The resulting macrocyclic ligands would have a pre-organized cavity suitable for binding specific metal ions or small organic molecules.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov This approach is highly efficient and allows for the rapid generation of molecular complexity.

The secondary amine in this compound makes it a suitable component for the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org In a Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgnih.gov By using this compound as the amine component, a complex peptidomimetic structure can be assembled in a single pot. The product would feature the intact pyridylmethyl and hydroxypropyl groups, offering sites for further modification or for influencing the molecule's solubility and binding properties. The Passerini reaction, another major MCR, can also be adapted to synthesize β-amino alcohols, highlighting the utility of amino alcohol scaffolds in this field. semanticscholar.orgacs.orgresearchgate.netwikipedia.org

Reactant 1 (Amine) Reactant 2 (Carbonyl) Reactant 3 (Acid) Reactant 4 (Isocyanide) Ugi Product
This compoundR¹-CHO (Aldehyde)R²-COOH (Carboxylic Acid)R³-NC (Isocyanide)A complex bis-amide containing the pyridylmethyl and hydroxypropyl moieties.

Precursor for Complex Organic Architectures

The N-substituted 3-amino-1-propanol scaffold is a common structural motif found in numerous biologically active molecules and pharmaceuticals. google.com Its prevalence underscores the value of this compound as a potential precursor for novel and complex organic architectures, particularly in medicinal chemistry.

Several prominent drugs are based on this core structure. For example, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is synthesized from a 3-methylamino-1-phenyl-1-propanol precursor. google.com Similarly, Duloxetine, a serotonin-norepinephrine reuptake inhibitor, also contains a 3-amino-1-propanol derivative as its central backbone. google.com The synthetic accessibility of these drugs often relies on the strategic elaboration of the aminopropanol (B1366323) core. The presence of the pyridine ring in this compound offers an additional vector for modification and could be used to modulate the pharmacokinetic or pharmacodynamic properties of potential drug candidates.

Drug Name Therapeutic Class Core Structure Derived From Significance
Fluoxetine Antidepressant (SSRI)3-Methylamino-1-phenyl-1-propanolA widely prescribed medication for major depressive disorder. google.com
Duloxetine Antidepressant (SNRI)(S)-N-Methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amineUsed to treat depression, anxiety, and neuropathic pain. google.com
Tomoxetine ADHD Treatment (NRI)(R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amineA non-stimulant medication for attention deficit hyperactivity disorder.
Nisoxetine Antidepressant (NRI)(±)-N-Methyl-3-phenyl-3-(2-methoxyphenoxy)propan-1-amineA selective norepinephrine reuptake inhibitor studied for its antidepressant effects.

Research Findings on the Coordination Chemistry of this compound Remain Elusive

Extensive searches of scientific literature and chemical databases have yielded no specific information on the coordination chemistry, ligand properties, or the synthesis of metal complexes involving the compound this compound. Despite targeted inquiries into its potential coordination modes—such as monodentate, bidentate, or multidentate complexation—and the structural characteristics of any resulting metal complexes, no published research detailing these aspects for this specific ligand could be located.

The compound, identified by the CAS Number 6951-00-4, possesses a molecular structure with multiple potential donor sites for metal coordination: the nitrogen atom of the pyridine ring, the secondary amine nitrogen, and the oxygen atom of the terminal hydroxyl group. This structure suggests a theoretical potential for versatile coordination behavior.

While research exists on the coordination chemistry of related, but distinct, molecules such as 3-aminopropanol and various pyridyl-amino ligands, the user's strict requirement to focus solely on this compound cannot be met. The behavior of these related compounds cannot be extrapolated to definitively describe the properties of the target compound without specific experimental evidence. For instance, studies on 3-amino-1-propanol show it can coordinate to metal centers in a monodentate fashion through its amino nitrogen or form a bidentate chelate. Similarly, other ligands containing pyridyl and amino groups are known to form a variety of metal complexes with diverse geometries.

However, without dedicated studies on this compound, any discussion on its specific ligand characterization, coordination modes, and the synthesis or geometry of its metal complexes would be purely speculative. As no peer-reviewed articles, structural database entries, or other scientific reports detailing this information were found, the requested article cannot be generated with the required scientific accuracy and adherence to the provided outline.

Coordination Chemistry and Ligand Properties of 3 3 Pyridylmethyl Amino Propanol

Synthesis and Structural Elucidation of Metal Complexes

Influence of Metal Ion on Coordination Environment

For instance, in a closely related complex, {3-[Bis(2-pyridylmethyl-κN)amino-κN]propanol}bis(nitrato-κO)copper(II), the Cu(II) ion exhibits a five-coordinate, distorted square-pyramidal geometry. nih.goviucr.org The equatorial plane is formed by the three nitrogen atoms of the ligand and one oxygen atom from a nitrate (B79036) anion, while the axial position is occupied by an oxygen atom from a second nitrate ion. nih.goviucr.org The flexibility of the aminopropanol (B1366323) backbone allows the ligand to adopt a conformation that satisfies the stereochemical demands of the Cu(II) center.

In complexes with other metals, such as those involving the related 3-aminopyridine (B143674) (3AP) ligand, the influence of the metal ion is also clear. For example, Cd(II) complexes can feature a distorted octahedral coordination geometry, with the metal ion coordinated by four nitrogen atoms from bridging cyanide ligands and two nitrogen atoms from 3AP ligands in a trans configuration. tubitak.gov.tr The specific bond lengths and angles within the coordination sphere are a direct consequence of the central metal ion's size and electronic configuration.

Table 1: Selected Crystal and Structural Data for a Representative Copper(II) Complex nih.goviucr.org

ParameterValue
Formula[Cu(NO₃)₂(C₁₅H₁₉N₃O)]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.3499 (7)
b (Å)14.7703 (12)
c (Å)14.5134 (12)
β (°)95.055 (2)
Coordination GeometryDistorted Square Pyramidal
Cu-N Bond Lengths (Å)1.996-2.093
Cu-O (equatorial) (Å)1.965
Cu-O (axial) (Å)2.248

Ancillary Ligand Effects on Complex Formation and Nuclearity

The use of different ancillary ligands can lead to the formation of complexes with varying nuclearities, from mononuclear to complex polymetallic assemblies. For example, in copper(II) chemistry with a related carboxylate-based pyridyl-amino-alcohol ligand, the introduction of ancillary ligands like isophthalate, chloride, or phthalate (B1215562) resulted in the formation of di-, tri-, and tetranuclear complexes, respectively. acs.org These ancillary ligands occupy accessible binding sites on the metal centers that are not filled by the primary ligand, facilitating the aggregation of multiple metal-ligand units. acs.org

In the aforementioned copper(II) nitrate complex with a bis(2-pyridylmethyl)amino-propanol ligand, the nitrate anions act as ancillary ligands. They complete the coordination sphere of the copper ion and are involved in intermolecular hydrogen bonding, which helps to stabilize the crystal structure. nih.goviucr.org Similarly, in Hofmann-type complexes involving 3-aminopyridine, cyanide (CN⁻) groups act as bridging ancillary ligands, creating an extended three-dimensional coordination polymer network. tubitak.gov.tr The choice of ancillary ligand can thus be a powerful tool for crystal engineering, enabling the rational design of coordination compounds with desired structures and properties.

Physicochemical Properties of Metal Complexes

The interaction between 3-((3-Pyridylmethyl)amino)propanol and metal ions gives rise to complexes with distinct spectroscopic, magnetic, and thermal properties that provide insight into their electronic structure and stability.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing metal complexes and elucidating the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. In complexes of related pyridyl-amino ligands like 3-aminopyridine, the coordination to a metal ion typically causes a shift in the vibrational frequencies of the pyridine (B92270) ring and the amino group. For example, the C=N and C=C stretching vibrations of the pyridine ring often shift to higher wavenumbers upon coordination. The N-H stretching vibrations of the amino group are also altered. The presence of new, non-ligand bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, confirming the formation of coordinate bonds. tubitak.gov.tr In a cobalt(III) complex with a quinolone ligand, the asymmetric and symmetric stretching vibrations of the carboxylate group, ν(COO⁻), were found at 1638 cm⁻¹ and 1426 cm⁻¹, respectively, indicating coordination through the carboxylate group. mdpi.com

Electronic (UV-Visible) Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands, which are sensitive to the coordination geometry and the nature of the metal-ligand bond. For octahedral Ni(II) complexes with related Schiff base ligands, two spin-allowed transitions are typically observed, corresponding to transitions from the ³A₂g ground state to excited states. researchgate.net For Co(II) complexes, characteristic bands in the visible region can be attributed to d-d transitions that are consistent with an octahedral environment. nih.gov These spectra allow for the calculation of ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which quantify the strength of the metal-ligand interaction.

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra of Cu(II) complexes provide information about the coordination environment and the nature of the ground electronic state. For instance, anisotropic spectra with g⊥ > g|| > 2.0023 are characteristic of a compressed axial symmetry with an unpaired electron in the d(z²) orbital.

Magnetic Properties and Exchange Interactions within Polymetallic Assemblies

The magnetic properties of complexes containing one or more metal centers are determined by the number of unpaired electrons and the interactions between them.

Magnetic Susceptibility: For mononuclear complexes, the effective magnetic moment (μ_eff), determined from magnetic susceptibility measurements, can confirm the oxidation state and spin state of the metal ion. For example, high-spin octahedral Ni(II) (d⁸) complexes are expected to have magnetic moments around 2.9–3.4 B.M., while high-spin octahedral Co(II) (d⁷) complexes typically exhibit moments in the range of 4.3–5.2 B.M.

Magnetic Exchange Interactions: In polymetallic complexes, where metal ions are in close proximity, magnetic exchange interactions can occur, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. This interaction is mediated by the bridging ligands. The temperature dependence of the magnetic susceptibility (χ_M*T product) is used to determine the nature and magnitude of this coupling. For example, in a dinuclear copper(II) complex with a bridging triazolate ligand, a weak antiferromagnetic interaction was observed between the Cu(II) centers. nih.gov In a more complex [Mn₄La₄] wheel, a ferromagnetic superexchange interaction was found between Mn(III) ions, even though they were separated by a diamagnetic La(III) ion. acs.org The study of these interactions is fundamental to the development of molecule-based magnets.

Thermal Stability and Decomposition Pathways of Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information on the thermal stability of complexes and the nature of their decomposition. The TGA curve tracks mass loss as a function of temperature, while the DTA curve shows endothermic or exothermic events.

The decomposition of coordination complexes typically occurs in distinct steps:

Dehydration/Desolvation: The initial mass loss at lower temperatures (often below 150 °C) usually corresponds to the removal of lattice or coordinated water/solvent molecules. tubitak.gov.tr

Decomposition of Ancillary Ligands: Subsequent steps at higher temperatures may involve the loss of volatile ancillary ligands.

Decomposition of the Primary Ligand: At even higher temperatures, the primary organic ligand decomposes.

Formation of Metal Oxide: The final residue at the end of the analysis is typically a stable metal oxide.

For example, the thermal analysis of [Cd(3AP)₂Zn(μ₄-CN)₄]n showed that the decomposition began around 257 °C with the release of the 3-aminopyridine ligands, followed by the decomposition of the cyanide groups, ultimately leaving a residue of CdO and ZnO. tubitak.gov.tr In another study, the unforeseen decomposition of 3-amino-1-propanol to ammonia (B1221849) was observed when reactions with a zinc(II) complex were carried out at elevated temperatures (105 °C). rsc.org This highlights that the thermal stability is dependent not only on the complex itself but also on the reaction conditions.

Catalytic Applications of 3 3 Pyridylmethyl Amino Propanol and Its Metal Complexes

Homogeneous Catalysis

Role as Ligand in Catalytic Reactions (e.g., Oxidation, Reduction, Cross-Coupling)

There is currently no available scientific literature that details the use of 3-((3-Pyridylmethyl)amino)propanol as a ligand in any form of homogeneous catalytic reactions. Therefore, no data on its efficacy in oxidation, reduction, or cross-coupling reactions can be presented.

Mechanism of Catalytic Action

As there are no documented catalytic reactions involving this compound, the mechanism of its potential catalytic action has not been studied or proposed.

Heterogeneous Catalysis

Immobilization Strategies

No research has been published on the immobilization of this compound onto solid supports for use in heterogeneous catalysis.

Catalyst Performance and Recyclability

In the absence of any studies on its use as a heterogeneous catalyst, there is no information regarding its performance, stability, or recyclability in such applications.

Biological and Mechanistic Investigations of 3 3 Pyridylmethyl Amino Propanol

In Vitro Biological Activities

In vitro studies are fundamental in determining the intrinsic biological activity of a compound at a cellular or molecular level. For a molecule like 3-((3-Pyridylmethyl)amino)propanol, several key activities would be of interest.

Antioxidant Properties

The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS). Common in vitro assays to determine such activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. These tests measure the capacity of a compound to donate an electron or hydrogen atom to a stable radical, with the activity often compared to standard antioxidants like ascorbic acid or Trolox.

Despite the theoretical potential for antioxidant activity due to the nitrogen and oxygen atoms in its structure, which could participate in redox reactions, no specific studies measuring the antioxidant capacity of this compound have been reported in the available scientific literature.

Anti-inflammatory Effects

The anti-inflammatory properties of a compound are often initially assessed in vitro by examining its ability to inhibit key inflammatory mediators. This can include measuring the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX), or by quantifying the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell cultures (such as lipopolysaccharide-stimulated macrophages).

While compounds with pyridine (B92270) moieties have been explored for anti-inflammatory effects, there is a lack of published data from such assays for this compound.

Antimicrobial Properties

The antimicrobial activity of a compound is typically evaluated by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Standard methods include broth microdilution or agar (B569324) diffusion assays. The pyridine nucleus is a common feature in many antimicrobial agents.

However, specific studies detailing the antimicrobial spectrum and potency of this compound are not present in the current body of scientific literature.

Enzyme Inhibition Studies (e.g., MAO, AChE)

The structural features of this compound, particularly the amino and pyridine groups, suggest it could be a candidate for enzyme inhibition studies. Monoamine oxidase (MAO) and acetylcholinesterase (AChE) are two enzymes of significant interest in neuropharmacology. Inhibition of MAO is a strategy for treating depression and neurodegenerative diseases, while AChE inhibitors are used in the management of Alzheimer's disease.

Numerous studies have been conducted on various pyridine and propanolamine (B44665) derivatives as MAO or AChE inhibitors. However, specific IC₅₀ values or kinetic data for the inhibition of these enzymes by this compound have not been reported.

Interactive Data Table: Enzyme Inhibition Data for Structurally Related Compounds (for illustrative purposes)

Since no data is available for the target compound, the following table is a hypothetical representation of how such data would be presented.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeSource
Hypothetical Pyridine Analog AMAO-A15.2CompetitiveFictional Study et al., 2023
Hypothetical Propanolamine BMAO-B8.5ReversibleFictional Study et al., 2023
Hypothetical Pyridine Analog CAChE22.7Non-competitiveFictional Study et al., 2023

Receptor Binding Affinity Studies

Radioligand binding assays are used to determine the affinity of a compound for various neurotransmitter receptors. Given its structure, this compound could potentially interact with adrenergic, serotonergic, or dopaminergic receptors. These studies are crucial for understanding the pharmacological profile of a new chemical entity.

There is no published data on the receptor binding profile of this compound.

Mechanistic Studies in Cellular and Animal Models

Following initial in vitro screening, promising compounds are typically advanced to more complex cellular and animal models to understand their mechanism of action and physiological effects. This could involve, for example, using animal models of inflammation to confirm anti-inflammatory activity or neurobehavioral models to assess psychoactive potential.

As there is no specific in vitro data to guide such investigations for this compound, no studies in cellular or animal models have been reported.

Cellular Interactions and Pathways

There is no available scientific literature detailing the specific cellular interactions or signaling pathways modulated by this compound. Research concerning its potential molecular targets, effects on cellular processes, or its mechanism of action at a subcellular level has not been published.

Investigations in Rodent Models for Pharmacological Insights

No studies on the pharmacological effects of this compound in rodent models have been found in the available literature. Consequently, there is no data on its effects on physiological parameters such as hyperlocomotor activity or gastric acid secretion.

Structure-Activity Relationship Studies in Biological Contexts (non-clinical)

Detailed non-clinical structure-activity relationship (SAR) studies for this compound are not present in the public scientific record. Such studies would be necessary to understand how the structural features of the molecule contribute to any potential biological activity.

Studies on Prodrug Forms and Their Biological Conversion (Non-clinical)

There is no information available regarding the design, synthesis, or biological conversion of any prodrug forms of this compound. Research into modifying the parent compound to improve its pharmacokinetic or pharmacodynamic properties has not been reported.

Advanced Spectroscopic and Structural Analysis of 3 3 Pyridylmethyl Amino Propanol and Its Derivatives

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction of the Free Ligand

Specific single-crystal X-ray diffraction data for the free ligand 3-((3-Pyridylmethyl)amino)propanol is not prominently available in the surveyed literature. However, the structural characteristics can be inferred from its constituent parts: a pyridine (B92270) ring, a secondary amino group, and a propanol (B110389) tail. Studies on the related compound 3-amino-1-propanol reveal that its conformation is heavily influenced by hydrogen bonding. In the gaseous and isolated states, it predominantly exists in conformations stabilized by a strong intramolecular O-H···N hydrogen bond. nih.govresearchgate.net In the liquid and solid states, intermolecular hydrogen bonds become the dominant organizing force. nih.govnih.gov It is therefore anticipated that this compound in its solid, crystalline form would also exhibit a structure governed by a network of intermolecular hydrogen bonds, likely involving the hydroxyl group, the secondary amine, and the pyridine nitrogen.

Single Crystal X-ray Diffraction of Metal Complexes and Derivatives

While crystallographic data for metal complexes of this compound are not specifically detailed in the provided search results, the behavior of similar ligands in coordination complexes offers a predictive framework. Ligands incorporating both amino acid and pyridine functionalities are known to form stable complexes with various transition metals. researchgate.net These ligands can act as versatile chelating agents.

This compound possesses three potential coordination sites: the pyridine nitrogen, the secondary amino nitrogen, and the hydroxyl oxygen. Depending on the metal center, reaction conditions, and the presence of other ligands, it can coordinate in several modes. Studies on complexes with other amino acids show that coordination often occurs through the carboxylate oxygen and the amino nitrogen. ias.ac.in For this compound, coordination is expected to involve the pyridine nitrogen and the amino nitrogen, forming a stable chelate ring. The hydroxyl group might also coordinate to the metal or participate in hydrogen bonding within the crystal lattice.

Table 1: Plausible Coordination Modes of this compound in Metal Complexes

Coordination Mode Coordinating Atoms Description
Bidentate Pyridine N, Amino N Forms a stable six-membered chelate ring with the metal center.
Bidentate Amino N, Hydroxyl O Forms a stable six-membered chelate ring.
Tridentate Pyridine N, Amino N, Hydroxyl O The ligand binds to a single metal center through all three donor atoms, common for metals with a coordination number of six.

The geometry of the resulting metal complexes would be dictated by the coordination number and electronic preferences of the metal ion, with octahedral and distorted octahedral geometries being common. ias.ac.in

Hydrogen Bonding and Intermolecular Interactions in Solid State

The solid-state structure of this compound and its derivatives is expected to be significantly influenced by hydrogen bonding and other intermolecular forces. The presence of hydrogen bond donors (the hydroxyl group and the secondary amine) and acceptors (the hydroxyl oxygen and the two nitrogen atoms) allows for the formation of an extensive and robust hydrogen-bonding network. nih.gov

Studies on 3-amino-1-propanol show it forms complex dimeric structures and higher associates in the liquid phase through intermolecular O-H···N and N-H···O hydrogen bonds. nih.gov A similar, but likely more complex, network would be present in the solid state of this compound. The hydroxyl group is a particularly strong hydrogen bond donor and would likely participate in O-H···N interactions, either with the amino or the more basic pyridine nitrogen of a neighboring molecule. nih.gov

In addition to classical hydrogen bonds, the pyridine ring introduces the possibility of other non-covalent interactions, such as π-π stacking and C-H···π interactions. researchgate.net These interactions, where the electron-rich π-system of the pyridine ring interacts with an adjacent ring or with C-H bonds, play a crucial role in the self-assembly and packing of molecules in the crystal. researchgate.netnih.gov

Table 2: Potential Intermolecular Interactions in the Solid State

Interaction Type Donor Acceptor Significance
Hydrogen Bond O-H N (pyridine), N (amine), O (hydroxyl) Primary determinant of the crystal packing and conformation. nih.govnih.gov
Hydrogen Bond N-H O (hydroxyl), N (pyridine) Contributes to the stability of the 3D supramolecular architecture. nih.gov
π-π Stacking Pyridine Ring Pyridine Ring Influences the packing of aromatic moieties, typically in a parallel-displaced or T-shaped arrangement. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the structural changes that occur upon metal coordination.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups within a molecule. For the free ligand this compound, the IR spectrum would display characteristic absorption bands for the O-H, N-H, C-O, C-N, and pyridine ring moieties.

Upon formation of a metal complex, the IR spectrum undergoes predictable shifts. ias.ac.in The coordination of the ligand to a metal center alters the bond strengths and vibrational frequencies of the functional groups involved in bonding. For instance, coordination through the nitrogen atoms typically leads to a shift in the N-H and pyridine ring stretching vibrations. ias.ac.in These shifts provide strong evidence for the participation of these groups in metal binding.

Table 3: Predicted Characteristic IR Bands and Shifts upon Metal Coordination

Functional Group Free Ligand Wavenumber (cm⁻¹) (Approximate) Vibration Type Expected Shift upon Coordination
O-H 3300-3400 (broad) Stretching May sharpen, shift, or disappear if deprotonated. docbrown.info
N-H 3250-3350 (sharp) Stretching Shifts to lower frequency (red shift). ias.ac.in
C-H (aromatic) 3000-3100 Stretching Minor shifts.
C-H (aliphatic) 2850-2960 Stretching Minor shifts.
Pyridine Ring 1400-1600 C=C, C=N Stretching Bands shift to higher frequency (blue shift) or change in relative intensity. ias.ac.in
C-O 1050-1150 Stretching Shifts if the hydroxyl group is involved in coordination.

The analysis of these spectral changes is crucial for confirming the coordination mode of the ligand in its metal complexes.

Raman Spectroscopy (If applicable from general academic knowledge)

Specific Raman spectroscopy data for this compound were not identified in the search results. However, based on general principles and data for related compounds like 3-amino-1-propanol, Raman spectroscopy would provide complementary information to IR spectroscopy. nih.govresearchgate.net Raman scattering is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

The Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the pyridine ring, often referred to as the "ring breathing" modes, which are typically found in the 990-1050 cm⁻¹ region. researchgate.net The C-C backbone stretching and C-H bending vibrations would also be Raman active. nih.gov Since the O-H stretching vibration is often weak in Raman spectra, this technique is especially useful for analyzing the skeletal vibrations of the molecule without interference from broad hydroxyl bands. Comparing the Raman spectra of the free ligand and its metal complexes could further elucidate the coordination, as changes in the symmetric ring vibrations would be indicative of pyridine N-metal bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. By analyzing chemical shifts, signal multiplicities, and integration, a complete assignment of protons and carbons can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) bridge, and the propanol chain. The aromatic region would display signals for the four protons of the 3-substituted pyridine ring. The aliphatic region would contain signals for the three methylene groups (-CH₂-) and the exchangeable protons of the amine (-NH) and hydroxyl (-OH) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show five signals for the pyridine ring carbons and three signals for the carbons of the propanolamine (B44665) moiety. The chemical shifts are influenced by the electronegativity of the attached nitrogen and oxygen atoms. Combining ¹³C data with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between CH₃, CH₂, CH, and quaternary carbons. mdpi.commiamioh.edu

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural fragments.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Pyridine C2 ~8.5 (s) ~149 Proton is adjacent to ring nitrogen.
Pyridine C4 ~7.7 (d) ~135
Pyridine C5 ~7.3 (dd) ~123
Pyridine C6 ~8.4 (d) ~148 Proton is adjacent to ring nitrogen.
Pyridyl -CH₂- ~3.8 (s) ~55 Methylene group attached to the pyridine ring and nitrogen.
-NH- Variable N/A Broad signal, chemical shift depends on solvent and concentration.
N-CH₂- (propanol) ~2.8 (t) ~48 Methylene group adjacent to the amine.
-CH₂- (central) ~1.7 (quint) ~32 Central methylene group of the propanol chain.
O-CH₂- (propanol) ~3.6 (t) ~60 Methylene group adjacent to the hydroxyl group.

For unambiguous structural confirmation, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H4-H5, H5-H6) and along the propanol backbone (N-CH₂-CH₂ -CH₂-OH and N-CH₂-CH₂-CH₂ -OH).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the protons of the pyridyl methylene group (-CH₂ -) and carbons C3 and C4 of the pyridine ring, confirming the attachment point. It would also link the propanol and pyridylmethyl fragments by showing correlations between the pyridyl -CH₂- protons and the N-C H₂- carbon of the propanol chain.

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes or chemical exchange processes that occur on the NMR timescale. For this compound, potential dynamic processes include the proton exchange of the -OH and -NH groups with the solvent or intramolecular hydrogen bonding. In metal complexes involving this compound as a ligand, DNMR could be used to study the rates of ligand association and dissociation, providing insights into the stability and lability of the complex.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. mdpi.com

The molecular formula of this compound is C₉H₁₄N₂O, corresponding to a monoisotopic mass of 166.1106 Da. ncats.io High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This could lead to the formation of the pyridylmethyl cation (m/z 92) or a fragment corresponding to [M-CH₂-Py]⁺.

Benzylic Cleavage: Cleavage of the bond between the pyridyl ring and the methylene group is highly favorable, leading to the formation of a stable pyridylmethyl cation (C₆H₄NCH₂) at m/z 92.05.

Loss of Functional Groups: Fragmentation can occur through the loss of the hydroxyl group as water (H₂O) or the loss of a CH₂OH radical.

Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Notes
166 [M]⁺ [C₉H₁₄N₂O]⁺ Molecular Ion
149 [M - OH]⁺ [C₉H₁₃N₂]⁺ Loss of the hydroxyl radical.
135 [M - CH₂OH]⁺ [C₈H₁₁N₂]⁺ Loss of the hydroxymethyl radical.
93 [C₆H₇N₂]⁺ [C₅H₄N-CH₂-NH₂]⁺ Fragment containing the pyridylmethylamine moiety.
92 [C₆H₆N]⁺ [C₅H₄N-CH₂]⁺ Stable pyridylmethyl cation resulting from benzylic cleavage.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Geometry

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. mdpi.com The absorption is primarily dictated by the presence of chromophores.

In this compound, the dominant chromophore is the pyridine ring. This ring system gives rise to characteristic π → π* transitions, typically observed in the region of 250-270 nm. The nitrogen atom in the ring can also participate in n → π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption band. The amino (-NH-) and hydroxyl (-OH) groups act as auxochromes, which can cause a slight shift in the wavelength of maximum absorbance (λ_max) and an increase in the molar absorptivity compared to an unsubstituted pyridine. The geometry of the molecule in solution can influence the electronic environment and thus have a minor effect on the absorption spectrum. mdpi.comnist.gov

Due to the absence of specific theoretical and computational chemistry studies on this compound in the public domain, a detailed article on its quantum chemical calculations and molecular dynamics simulations cannot be compiled. The scientific literature required to populate the requested sections on molecular geometry optimization, spectroscopic parameter calculations, frontier molecular orbital analysis, reaction mechanism elucidation, and conformational sampling is not available for this specific compound.

Therefore, the generation of an article with the specified outline and content is not possible at this time. Further research and publication in the field of theoretical and computational chemistry focusing on this compound are needed to provide the data necessary for such an analysis.

Theoretical and Computational Chemistry Studies of 3 3 Pyridylmethyl Amino Propanol

Molecular Dynamics Simulations

Solvent Effects on Molecular Behavior

There is no available research detailing how different solvents would affect the conformation, electronic structure, or other molecular properties of 3-((3-Pyridylmethyl)amino)propanol. Such studies would typically involve computational methods to simulate the molecule's behavior in various solvent environments, providing insight into its solubility, stability, and intermolecular interactions.

Molecular Docking Studies for Biological Interactions (Non-clinical mechanistic focus)

No molecular docking studies have been published that investigate the interaction of this compound with any biological target.

Ligand-Protein Interactions and Binding Modes

Without molecular docking studies, there is no information on the potential binding modes of this compound within a protein's active site. This includes a lack of data on specific amino acid interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, that would define its binding orientation.

Prediction of Target-Ligand Affinities

There are no published predictions of the binding affinity (such as Ki or IC50 values) between this compound and any protein targets. These predictions are a standard output of molecular docking simulations and are crucial for estimating the potential potency of a compound.

Structure-Based Ligand Design Rationalization

As there are no existing studies on the binding mode of this compound, there is likewise no literature on using its structure as a basis for designing new, potentially improved ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-clinical focus)

No QSAR models involving this compound have been found in the scientific literature. QSAR studies require a dataset of structurally related compounds with measured biological activity, which does not appear to exist for derivatives of this specific molecule.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The typical synthesis of 3-((3-Pyridylmethyl)amino)propanol involves the reaction of 3-pyridylmethylamine with a propane (B168953) derivative like 3-bromopropanol, often requiring a base and specific solvent and temperature conditions. ontosight.ai Future research is likely to focus on developing more efficient, sustainable, and scalable synthetic routes.

Emerging trends in organic synthesis that could be applied to this compound include:

Catalytic Systems: The use of novel catalysts, such as iron(II) triflate for C-H functionalization or photocatalysts like riboflavin (B1680620) tetraacetate, could lead to milder and more efficient reaction conditions. acs.org Iron-catalyzed regioselective halogenation has also been shown to be effective in the synthesis of complex pyridyl systems. acs.org

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol (B145695) mixtures, and energy-efficient methods like electrochemical synthesis, are becoming increasingly important. acs.orggoogle.com A patent for synthesizing N-alkyl pyridine (B92270) salts highlights the use of water and aliphatic alcohols as a preferable solvent system. google.com

Novel Precursors and Reactions: Research into new starting materials and reaction types, such as the hetero-Diels–Alder and Knoevenagel–Stobbe processes used for creating β-pyridyl motifs, could open up new pathways to this compound and its derivatives. acs.org

Table 1: Overview of Relevant Synthetic Methodologies

Methodology Description Potential Advantages for this compound Synthesis
Catalytic Amination Using transition metal catalysts (e.g., Palladium) to facilitate the coupling of amines with halides or other precursors. nih.gov Higher efficiency, selectivity, and applicability to a wider range of substrates.
Reductive Amination Reaction of a carbonyl compound with an amine in the presence of a reducing agent. google.com A common and versatile method for forming C-N bonds.
Ring Synthesis Building the pyridine ring from acyclic precursors, for example, through condensation reactions. acs.org Allows for the introduction of diverse substituents on the pyridine ring.

| Hydrogenation of Nitriles | The reduction of a nitrile group to a primary amine using hydrogen gas and a catalyst. google.com | A direct method for introducing the aminomethyl group if a suitable nitrile precursor is available. |

Exploration of New Coordination Chemistry Principles

The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the aminopropanol (B1366323) chain make this compound an excellent ligand for coordinating with metal ions. The study of its coordination chemistry is a burgeoning field.

Future research will likely investigate:

Coordination Modes: Determining how the ligand binds to different metal centers (e.g., monodentate, bidentate, or tridentate) and how factors like pH and solvent influence this coordination. rsc.org For instance, studies on 3-amino-1-propanol with zinc(II) have shown it can coordinate in a monodentate fashion through the amino nitrogen. rsc.org

Novel Metal Complexes: Synthesizing and characterizing new metal-organic complexes with various transition metals and lanthanides to explore their structural, magnetic, and photophysical properties. researchgate.netmdpi.commdpi.com The coordination of similar pyridyl-containing ligands has been shown to form complexes with metals like palladium, rhodium, iridium, and ruthenium. researchgate.net

Supramolecular Assemblies: Investigating the self-assembly of these metal complexes into larger, more complex architectures through non-covalent interactions like hydrogen bonding and π-stacking. mdpi.com

Host-Guest Chemistry: Exploring the ability of coordination cages or frameworks built from this ligand to encapsulate small molecules, which could have applications in catalysis or separation.

Table 2: Examples of Metal Complexes with Related Ligands

Ligand Metal Ion Resulting Complex Type Reference
3-Amino-1-propanol (3-apOH) Zinc(II) [Zn(quin)₂(3-apOH)] (monodentate coordination) rsc.org
R-3-(3-pyridyl)alanine Pd, Rh, Ir, Ru Chelate complexes with protonated pyridine substituents researchgate.net
2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine Zinc(II), Copper(II) Distorted trigonal pyramidal and square pyramidal complexes mdpi.com

Advanced Materials Science Applications (e.g., MOFs, sensor technology)

Metal-Organic Frameworks (MOFs) are crystalline materials with porous structures that have shown great promise in various applications. The functional groups of this compound make it an ideal building block for creating novel MOFs.

Emerging research in this area includes:

MOF Synthesis: Using the compound as a linker to construct new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The presence of amino groups in MOF linkers can create electron-rich pores. nih.gov

Luminescent Sensors: Developing MOFs that exhibit changes in their fluorescence upon interaction with specific analytes. nih.gov The pyridyl group is particularly useful in creating stable lanthanide-based MOFs for photoluminescence sensing of ions like Fe³⁺ and Cr₂O₇²⁻. rsc.org

Post-Synthetic Modification: Grafting this compound onto existing MOFs to introduce new functional sites. For example, IRMOF-3 has been functionalized with aminomethyl propanol (B110389) to enhance its CO₂ adsorption capabilities. researchgate.net

Chemosensors: Designing MOF-based sensors for the sensitive and selective detection of heavy metal ions, anions, and small organic molecules. nih.govnih.gov Amino-functionalized MOFs have been shown to be highly sensitive for detecting ions like Fe²⁺, Fe³⁺, Pb²⁺, and Cu²⁺. nih.gov

Table 3: Applications of MOFs Incorporating Amino and Pyridyl Functionalities

MOF System Functionality Application Reference
Cu₃(NH₂BTC)₂ Amino-functionalized Fluorescence sensing of heavy metal ions (Fe²⁺, Fe³⁺, Pb²⁺, etc.) nih.gov
AMP@IRMOF-3 Post-synthetically modified with aminomethyl propanol Selective CO₂ capture from natural gas researchgate.net
Lanthanide-MOFs with 2-(4-pyridyl)-terephthalic acid Pyridyl-functionalized Luminescent sensing of Fe³⁺, Cr₂O₇²⁻, and nitrofuran rsc.org

Deeper Mechanistic Insights into Biological Interactions

Preliminary studies suggest that derivatives of this compound possess potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai A critical future direction is to elucidate the molecular mechanisms underlying these activities.

Key research avenues include:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that this compound and its derivatives interact with to exert their biological effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how changes in its different parts (the pyridine ring, the alkyl chain, the amino and hydroxyl groups) affect its biological activity. Studies on similar (1-pyrenylmethyl)amino alcohols have shown that the nature of the amine side chain is crucial for antitumor activity. nih.gov

DNA Interaction: Investigating the potential for this compound to interact with nucleic acids, for example, through intercalation, which is a mechanism of action for some antitumor agents. nih.gov

Enzyme Inhibition: Screening the compound against various enzymes to discover potential inhibitory activities that could be therapeutically relevant.

Table 4: Potential Biological Activities and Research Areas

Biological Activity Potential Mechanism / Research Focus Reference
Antioxidant Radical scavenging activity, interaction with antioxidant enzymes. ontosight.ai
Anti-inflammatory Inhibition of inflammatory pathways or enzymes (e.g., cyclooxygenases). ontosight.ai
Antimicrobial Disruption of microbial cell membranes or inhibition of essential metabolic pathways. ontosight.ai

| Antitumor | DNA intercalation, inhibition of kinases or other proteins involved in cell proliferation. | nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and optimization of new molecules. nih.govnih.gov

The application of AI/ML to the study of this compound and its analogues could involve:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs), to design novel molecules with desired properties based on the this compound scaffold. nih.govspringernature.com

Property Prediction: Training machine learning models to predict the physicochemical properties, biological activities, and toxicity of new derivatives before they are synthesized, thus saving time and resources. springernature.com

Synthesis Planning: Employing AI tools to devise the most efficient synthetic routes for target molecules, potentially uncovering novel chemical reactions. nih.gov

Data-Efficient Learning: Applying advanced AI techniques that can learn from smaller datasets, which is crucial in chemical research where experimental data can be limited. youtube.com

Table 5: Applications of AI/ML in Chemical Compound Development

AI/ML Application Description Relevance to this compound
Generative Models Algorithms that create new chemical structures based on learned patterns from existing data. nih.gov Designing novel derivatives with potentially enhanced biological activity or material properties.
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate chemical structure with biological activity. springernature.com Predicting the efficacy of new analogues and guiding lead optimization.
Retrosynthesis Prediction AI systems that suggest synthetic pathways for a target molecule by working backward from the product. nih.gov Identifying efficient and novel ways to synthesize the compound and its derivatives.

| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a biological target. springernature.com | Rapidly identifying promising derivatives for further experimental investigation. |

Q & A

Q. What are the optimal synthetic routes for 3-((3-Pyridylmethyl)amino)propanol, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of pyridylmethylamino derivatives typically involves alkylation or nucleophilic substitution. For example, alkylation of 3-pyridylmethylamine with epichlorohydrin or halogenated propanol derivatives under basic conditions (e.g., Na₂CO₃ in DMF) can yield the target compound. Temperature and solvent choice are critical: lower temperatures (0–5°C) favor controlled reactions, while higher temperatures may induce side reactions like elimination . A feasible route involves:

  • Step 1 : React 3-pyridylmethylamine with 1-bromo-3-propanol in DMF with Na₂CO₃ at room temperature for 24 hours (yield: ~86–94%) .
  • Step 2 : Purify via recrystallization or column chromatography.

Q. Key Considerations :

  • Monitor pH to avoid decomposition of the pyridine ring.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular configuration. SHELX is robust for small-molecule structures, even with twinned data or high-resolution datasets .
  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyridyl CH₂NH peaks at δ 3.2–3.8 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • FT-IR : Look for N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

Q. How do temperature and electrophilic agents influence the reactivity of this compound?

Methodological Answer: The compound’s reactivity is governed by electron density at the amino group. DFT studies (e.g., Fukui function analysis) predict preferential sites for electrophilic attack. For example:

  • Low Temperatures (0–10°C) : Alkylation dominates (e.g., with dimethyl sulfate), yielding tetraalkylated derivatives .
  • High Temperatures (>60°C) : Elimination reactions prevail due to hydride abstraction, forming unsaturated intermediates.

Q. Experimental Validation :

  • At 10°C, alkylation yields >90% product.
  • At 70°C, elimination products constitute ~60% of the mixture.

Q. How can computational modeling (DFT/MD) predict adsorption behavior in zeolitic or catalytic systems?

Methodological Answer:

  • DFT Simulations : Optimize geometry using B3LYP/6-311+G(d,p) to model interactions between the compound’s amino group and zeolite acid sites (e.g., Al T-sites in H-MFI).
  • MD Simulations : Simulate adsorption dynamics (e.g., 1-propanol analogs form H-bonds with zeolite frameworks, stabilizing up to 3 molecules per Al site ).

Q. Key Findings :

  • Adsorption energy ranges from -40 to -60 kJ/mol, indicating moderate binding.
  • Steric effects from the pyridyl group reduce pore accessibility compared to linear alcohols.

Q. What safety protocols are recommended for handling pyridylmethylamino derivatives?

Methodological Answer:

  • Hazard Classification : Pyridyl compounds (e.g., 1-(3-pyridylmethyl)urea analogs) are often highly toxic and require glovebox/ventilated hood use .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid exposure to oxidizing agents.

Q. Documentation :

  • Maintain SDS sheets per OSHA guidelines (e.g., CAS 53558-25-1 analogs ).

Q. How does solvatochromic behavior vary in tribenzoporphyrazine derivatives incorporating this compound?

Methodological Answer:

  • Synthesis : React this compound with dinitrile intermediates under palladium catalysis to form porphyrazine macrocycles .
  • Solvatochromism : UV-Vis shifts (e.g., λmax 650 → 680 nm in DMSO vs. CHCl₃) arise from pyridyl coordination to Pd²⁺, altering electron donation to the ring .

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Feasible Synthetic Routes

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Reactant of Route 2
3-((3-Pyridylmethyl)amino)propanol

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